methyl 3-(N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-(N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core linked to a sulfamoyl group and a benzo[d]oxazole-substituted piperidine moiety. While specific biological or pharmacological data for this compound are absent in the provided evidence, its structural complexity aligns with compounds used in kinase inhibition or antimicrobial research .
Properties
IUPAC Name |
methyl 3-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-26-18(23)17-16(8-11-28-17)29(24,25)20-12-13-6-9-22(10-7-13)19-21-14-4-2-3-5-15(14)27-19/h2-5,8,11,13,20H,6-7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQGOKREYYUJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate, with CAS number 1797217-99-2, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 435.5 g/mol. The structure includes a thiophene ring, a sulfamoyl group, and a benzo[d]oxazole moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1797217-99-2 |
| Molecular Formula | |
| Molecular Weight | 435.5 g/mol |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related thiophene derivatives has shown their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that similar compounds can effectively inhibit bacterial growth by disrupting cell wall synthesis and function. For example, derivatives with sulfamoyl groups have shown enhanced activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Research indicates that benzoxazole derivatives can inhibit nitric oxide production in LPS-stimulated macrophages, which is a critical factor in the inflammatory response. This inhibition is often mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes.
Study on Anticancer Activity
In a notable study published in Molecular Cancer Therapeutics, researchers synthesized several thiophene derivatives and tested their efficacy against various cancer cell lines. One derivative exhibited an IC50 value of 5 µM against breast cancer cells, indicating potent anticancer activity. The study highlighted the importance of the thiophene ring in enhancing cytotoxic effects through apoptosis induction.
Study on Antimicrobial Activity
A study conducted by El Shehry et al. explored the antimicrobial properties of quinoline derivatives, noting that structural modifications significantly affected their efficacy. The findings suggested that incorporating sulfamoyl groups could enhance antibacterial activity, making it plausible for this compound to exhibit similar effects.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
- Modulation of Signaling Pathways : It may alter critical signaling pathways associated with inflammation and cancer progression.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Medicinal Chemistry Analogs: Patent Compound (Example 62, )
The compound 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one shares the thiophene carboxylate motif but diverges in its heterocyclic framework (pyrazolo-pyrimidine and chromenone vs. benzo[d]oxazole-piperidine). Key comparisons:
Key Findings :
- The patent compound’s pyrazolo-pyrimidine and chromenone groups are associated with kinase-targeting drugs, whereas the target’s benzo[d]oxazole-piperidine moiety may enhance blood-brain barrier penetration or GPCR modulation.
- Both compounds utilize palladium-catalyzed cross-coupling for synthesis, suggesting shared scalability challenges .
Agrochemical Analogs: Sulfonylurea Herbicides ()
Sulfonylurea herbicides like triflusulfuron methyl and metsulfuron methyl share the sulfonamide functional group but differ in core structure and application:
Key Findings :
- The sulfamoyl group in the target compound may act as a pharmacophore for enzyme inhibition, analogous to sulfonylureas’ herbicidal activity. However, the triazine ring in herbicides is absent in the target, reducing structural overlap.
Q & A
What are the recommended multi-step synthetic routes for methyl 3-(N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate, and how can reaction conditions be optimized?
Basic Research Focus : Synthesis design and yield optimization.
Methodological Answer :
The synthesis involves three key steps: (1) preparation of the benzo[d]oxazole-piperidine intermediate, (2) sulfamoylation of the thiophene-2-carboxylate core, and (3) coupling via nucleophilic substitution or amide bond formation.
- Step 1 : Synthesize 1-(benzo[d]oxazol-2-yl)piperidin-4-ylmethanol by reacting piperidin-4-ylmethanol with 2-chlorobenzo[d]oxazole under reflux in anhydrous THF with a catalytic base (e.g., KCO) .
- Step 2 : Introduce the sulfamoyl group to methyl thiophene-2-carboxylate using sulfamoyl chloride in DCM with DMAP as a catalyst at 0–5°C to minimize side reactions .
- Step 3 : Couple the intermediates via a Mitsunobu reaction (using DIAD and PPh) or EDCI/HOBt-mediated amidation. Optimize solvent polarity (e.g., DMF vs. DCM) and temperature (25–40°C) to achieve >75% yield .
How can researchers validate the structural integrity and purity of this compound, particularly distinguishing it from analogs with similar functional groups?
Basic Research Focus : Analytical characterization.
Methodological Answer :
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Identify key signals: (a) Thiophene protons (δ 7.2–7.5 ppm), (b) Piperidine-CH-N (δ 2.8–3.2 ppm), (c) Benzo[d]oxazole aromatic protons (δ 7.8–8.2 ppm) .
- HRMS : Confirm molecular ion [M+H] at m/z 463.12 (calculated for CHNOS).
- HPLC-PDA : Use a C18 column (ACN/0.1% TFA gradient) to detect impurities (<1% area). Compare retention times with structurally related compounds (e.g., piperazine vs. piperidine analogs) .
What strategies are effective for resolving contradictions in reported biological activity data (e.g., varying IC50_{50}50 values across studies)?
Advanced Research Focus : Data reproducibility and mechanistic analysis.
Methodological Answer :
Contradictions often arise from assay variability or compound stability. Address this by:
- Standardized Assays : Use a shared reference compound (e.g., staurosporine for kinase inhibition) across labs to calibrate activity .
- Stability Testing : Incubate the compound in assay buffers (pH 7.4, 37°C) for 24–48 hours and re-measure potency via LC-MS to detect degradation products .
- Target Engagement Studies : Confirm binding via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to rule off-target effects .
How can structure-activity relationship (SAR) studies be designed to improve the compound’s selectivity for benzo[d]oxazole vs. benzothiazole targets?
Advanced Research Focus : Medicinal chemistry optimization.
Methodological Answer :
- Core Modifications : Synthesize analogs with (a) benzothiazole-piperidine (replace benzo[d]oxazole), (b) varied sulfonamide linkers (e.g., methylene vs. ethylene), and (c) thiophene substituents (e.g., nitro vs. methoxy groups) .
- In Silico Docking : Use AutoDock Vina to compare binding energies of analogs to targets like PI3Kγ (PDB: 6CP3). Prioritize modifications that enhance hydrogen bonding with Asp841 or reduce steric clashes .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
What experimental design principles should be applied to assess the compound’s environmental stability and degradation pathways?
Advanced Research Focus : Environmental fate and ecotoxicology.
Methodological Answer :
- Hydrolytic Stability : Expose the compound to buffers at pH 4, 7, and 9 (25–50°C) for 7 days. Monitor degradation via UPLC-QTOF to identify hydrolysis products (e.g., sulfonic acid derivatives) .
- Photodegradation : Use a solar simulator (λ > 290 nm) to assess light-induced breakdown. Identify radicals via EPR spectroscopy and quench with scavengers (e.g., NaN for singlet oxygen) .
- Soil Mobility : Conduct OECD 106 batch sorption tests with varying organic matter content. Calculate K (organic carbon partition coefficient) to predict environmental persistence .
How can computational methods predict metabolic liabilities in this compound, and what in vitro assays validate these predictions?
Advanced Research Focus : ADME profiling.
Methodological Answer :
- Metabolite Prediction : Use GLORYx or BioTransformer to identify likely Phase I/II metabolites (e.g., piperidine N-oxidation or thiophene epoxidation) .
- CYP450 Inhibition : Screen against recombinant CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., Vivid® assays). Compare IC values to clinical inhibitors (e.g., ketoconazole) .
- Microsomal Stability : Incubate with human liver microsomes (HLM) + NADPH. Calculate half-life (t) and intrinsic clearance (CL) to prioritize analogs with improved metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
